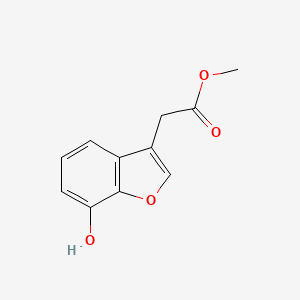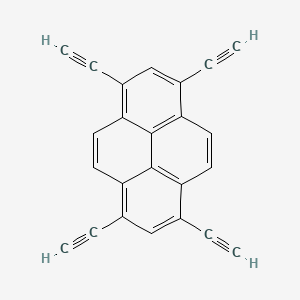
1,3,6,8-四乙炔基芘
描述
1,3,6,8-Tetraethynylpyrene is a chemical compound that has been studied for its photophysical properties . It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, with ethynyl groups attached at the 1, 3, 6, and 8 positions .
Synthesis Analysis
The synthesis of 1,3,6,8-Tetraethynylpyrene and its derivatives has been reported in several studies. A common method involves Sonogashira coupling, Corey–Fuchs reaction, and oxidative coupling (Eglinton coupling) . Another study reported the synthesis of three pyrene-based conjugated microporous polymers (CMPs) through Sonogashira–Hagihara cross-couplings of 1,3,6,8-tetraethynylpyrene .Molecular Structure Analysis
The molecular structure of 1,3,6,8-Tetraethynylpyrene is characterized by a pyrene core with ethynyl groups attached at the 1, 3, 6, and 8 positions . The compound is completely planar with a Cs point group .Chemical Reactions Analysis
The chemical reactions involving 1,3,6,8-Tetraethynylpyrene have been studied in the context of its photophysical properties . The compound has been used as a building block in the synthesis of dehydrobenzoannulenes .Physical And Chemical Properties Analysis
1,3,6,8-Tetraethynylpyrene has a molecular formula of C24H10, an average mass of 298.336 Da, and a monoisotopic mass of 298.078247 Da . It has a density of 1.3±0.1 g/cm3, a boiling point of 526.2±50.0 °C at 760 mmHg, and a flash point of 268.5±24.2 °C .科学研究应用
Synthesis of Dehydrobenzoannulenes
1,3,6,8-Tetraethynylpyrene: is utilized as a building block in the synthesis of dehydrobenzoannulenes (DBAs) with a pyrene core . The process involves a sequence of Sonogashira coupling, Corey–Fuchs reaction, and oxidative coupling (Eglinton coupling). These DBAs exhibit high fluorescence due to the extended conjugation of the acetylenic units with the pyrene core, emitting in the visible region .
Photophysical Property Analysis
This compound has been extensively studied for its unique photophysical properties. Researchers have explored the synthesis of various derivatives and examined their absorption and fluorescence-emission properties, observing significant bathochromic shifts in both absorption and fluorescence emission bands.
Stimuli-Responsive Self-Assembly
Substitution with trimethylsilyl groups has enabled 1,3,6,8-Tetraethynylpyrene to achieve different molecular packing modes. These modes can be altered by physical stimuli such as heating, grinding, or exposure to solvent vapor, which in turn affects fluorescence wavelengths.
Organic Electronics Applications
The compound’s applications in organic electronics are promising. It has been used to synthesize star-shaped organic semiconductors from 1,3,6,8-tetrabromopyrene, which are soluble in common organic solvents. This opens up possibilities for its use in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Conjugated Microporous Polymers
1,3,6,8-Tetraethynylpyrene: has been used in the synthesis of pyrene-based conjugated microporous polymers (CMPs). These CMPs have potential applications in photocatalytic hydrogen evolution from water, which is a critical area of research in sustainable energy solutions.
Molecular Structure Analysis
The molecular structure of 1,3,6,8-Tetraethynylpyrene is characterized by a completely planar configuration with a Cs point group. This planarity and symmetry contribute to its unique chemical and physical properties, making it an interesting subject for structural analysis.
作用机制
安全和危害
未来方向
Future research on 1,3,6,8-Tetraethynylpyrene may focus on its potential applications in energy and materials science. For instance, its use in the synthesis of pyrene-based conjugated microporous polymers for photocatalytic hydrogen evolution from water has been explored . Another study reported the synthesis of dehydrobenzoannulenes with a pyrene core, which emit in the visible region due to extended conjugation of the acetylenic units with the pyrene core .
属性
IUPAC Name |
1,3,6,8-tetraethynylpyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H10/c1-5-15-13-16(6-2)20-11-12-22-18(8-4)14-17(7-3)21-10-9-19(15)23(20)24(21)22/h1-4,9-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGRPWUUBFXSMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C2C=CC3=C(C=C(C4=C3C2=C1C=C4)C#C)C#C)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30469747 | |
| Record name | Pyrene, 1,3,6,8-tetraethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30469747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,6,8-Tetraethynylpyrene | |
CAS RN |
870259-02-2 | |
| Record name | Pyrene, 1,3,6,8-tetraethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30469747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




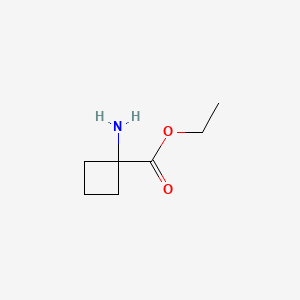

![3-(2-(1,3-Dioxolan-2-yl)ethyl)-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1589741.png)
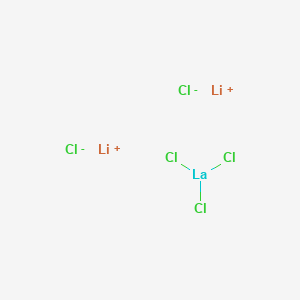
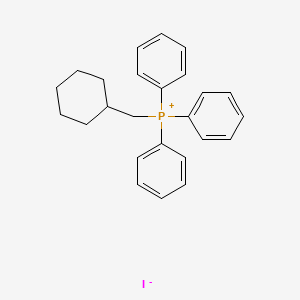
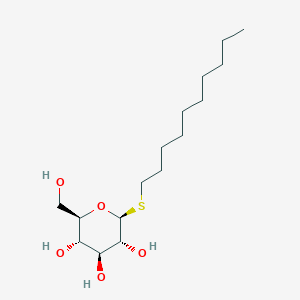
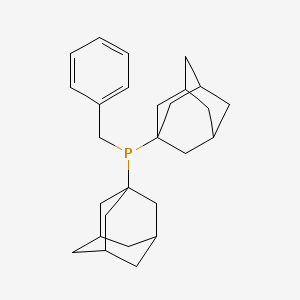


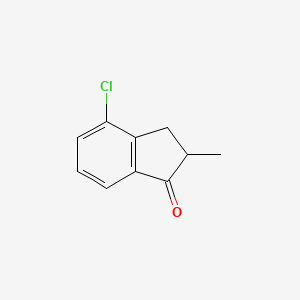
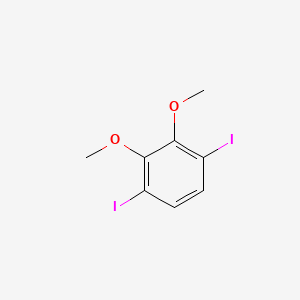
 (tricyclohexylphosphine)ruthenium(II)](/img/structure/B1589754.png)
